5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester
Overview
Description
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methylsulfamoylmethyl group attached to the indole ring, making it a valuable molecule for various chemical and biological applications .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it may have specific stability and solubility characteristics .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s storage temperature suggests that it may be sensitive to environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the indole ring with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonamides, and methylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or sulfonamide groups .
Scientific Research Applications
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
5-Bromo-1H-indole-3-carboxylic acid: A halogenated indole derivative with distinct chemical properties.
1H-Indole-3-carbaldehyde: An indole derivative used as a precursor for various synthetic transformations.
Uniqueness
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfamoylmethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 5-(methylsulfamoylmethyl)-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRWJDETARUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586051 | |
Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-31-4 | |
Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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